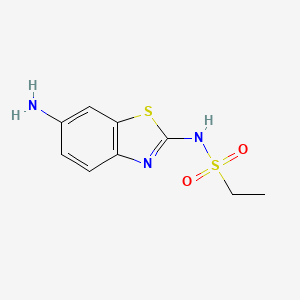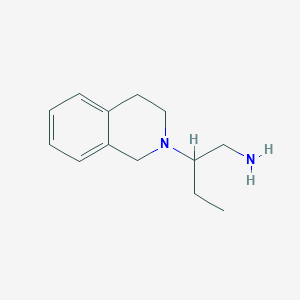
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine
Descripción general
Descripción
The compound “2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine” is a derivative of tetrahydroisoquinoline, which is a large group of natural products . This compound is part of a class of compounds that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of “2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine” can be represented by the InChI code: 1S/C14H22N2.ClH/c1-11(2)14(9-15)16-8-7-12-5-3-4-6-13(12)10-16;/h3-6,11,14H,7-10,15H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound “2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine” has a molecular weight of 254.8 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Neuroprotective, Antiaddictive, and Antidepressant Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound closely related to the query, demonstrates neuroprotective, antiaddictive, and antidepressant-like activities in animal models of central nervous system disorders. Its therapeutic effects are attributed to the gentle activation of monoaminergic systems in the brain, simultaneous inhibition of monoamine oxidase (MAO)-dependent oxidation, and reduction of glutamate system activity. These properties highlight its potential in treating neurodegenerative diseases and substance addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Anticancer and Antibiotic Properties
Tetrahydroisoquinoline (THIQ) derivatives have been recognized for their anticancer and antibiotic properties. Notably, the US FDA's approval of trabectedin for treating soft tissue sarcomas marks a milestone in anticancer drug discovery, showcasing the therapeutic potential of THIQ derivatives in oncology and infectious diseases (Singh & Shah, 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Direcciones Futuras
The tetrahydroisoquinoline scaffold, to which “2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine” belongs, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs, their structural–activity relationship (SAR), and their mechanism of action .
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13(9-14)15-8-7-11-5-3-4-6-12(11)10-15/h3-6,13H,2,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJZTGNYKDDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236162 | |
| Record name | β-Ethyl-3,4-dihydro-2(1H)-isoquinolineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine | |
CAS RN |
954578-49-5 | |
| Record name | β-Ethyl-3,4-dihydro-2(1H)-isoquinolineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954578-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Ethyl-3,4-dihydro-2(1H)-isoquinolineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



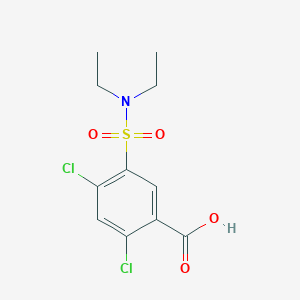
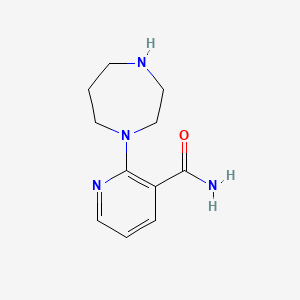
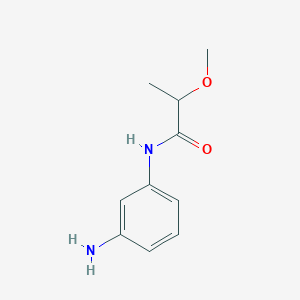
![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)
![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)


![{4-[(2-Methylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3316794.png)
![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)
